molecular formula C13H9F3N2O B11855586 5-(3-(Trifluoromethyl)phenyl)nicotinamide CAS No. 1356111-05-1

5-(3-(Trifluoromethyl)phenyl)nicotinamide

Cat. No.: B11855586
CAS No.: 1356111-05-1
M. Wt: 266.22 g/mol
InChI Key: XYGFYPVSUGXLAN-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethyl)phenyl)nicotinamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)phenyl)nicotinamide typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with nicotinamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(3-(Trifluoromethyl)phenyl)nicotinamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-(3-(Trifluoromethyl)phenyl)nicotinamide is not well-documented. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

5-(3-(Trifluoromethyl)phenyl)nicotinamide is unique due to the presence of both the trifluoromethyl group and the nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nicotinamide moiety can interact with biological targets, providing potential therapeutic benefits .

Properties

CAS No.

1356111-05-1

Molecular Formula

C13H9F3N2O

Molecular Weight

266.22 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)11-3-1-2-8(5-11)9-4-10(12(17)19)7-18-6-9/h1-7H,(H2,17,19)

InChI Key

XYGFYPVSUGXLAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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